2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride
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Overview
Description
2,2-Difluoro-6-azaspiro[35]nonane hydrochloride is a chemical compound with the molecular formula C8H14ClF2N It is a member of the azaspiro compounds, characterized by a spirocyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a difluorinated cyclohexane derivative with an amine to form the spirocyclic structure. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of difluorinated ketones or alcohols.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride
- 2-Azaspiro[3.5]nonane hydrochloride
- 9,9-Difluoro-6-azaspiro[3.5]nonane hydrochloride
Uniqueness
2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride is unique due to its specific spirocyclic structure and the presence of difluorinated groups. This structural uniqueness imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2891598-05-1 |
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Molecular Formula |
C8H14ClF2N |
Molecular Weight |
197.65 g/mol |
IUPAC Name |
2,2-difluoro-6-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)4-7(5-8)2-1-3-11-6-7;/h11H,1-6H2;1H |
InChI Key |
ODRRFSPFTAURAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C2)(F)F)CNC1.Cl |
Origin of Product |
United States |
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